Product packaging for 5-Bromooxazolo[4,5-b]pyridin-2-amine(Cat. No.:)

5-Bromooxazolo[4,5-b]pyridin-2-amine

Cat. No.: B13064894
M. Wt: 214.02 g/mol
InChI Key: WTKZRUZQSIUXKL-UHFFFAOYSA-N
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Description

5-Bromooxazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B13064894 5-Bromooxazolo[4,5-b]pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)

InChI Key

WTKZRUZQSIUXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC(=N2)N)Br

Origin of Product

United States

Historical Trajectories and Synthetic Evolution of Oxazolo 4,5 B Pyridine Scaffolds

The development of synthetic routes to oxazolo[4,5-b]pyridine (B1248351) cores has a rich history, evolving from classical condensation reactions to modern catalytic methodologies. Early approaches to this heterocyclic system laid the groundwork for the more sophisticated methods available today.

Initially, the synthesis of oxazolo[4,5-b]pyridines often involved the condensation of ortho-functionalized pyridines. A common strategy has been the reaction of 2-amino-3-hydroxypyridine (B21099) with various reagents such as acid chlorides or dithioketals in a basic medium. clockss.org The use of dehydrating agents like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) with aromatic or aliphatic carboxylic acids also proved effective in generating the fused oxazole (B20620) ring. clockss.org A significant advancement in these condensation methods was the introduction of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), which offered a milder alternative to PPA for cyclization. clockss.org

The following table summarizes some of the key early synthetic methods for the construction of the oxazolo[4,5-b]pyridine scaffold:

Starting MaterialReagent(s)Key TransformationReference(s)
2-Amino-3-hydroxypyridineAcid Chloride/DithioketalCyclocondensation clockss.org
2-Amino-3-hydroxypyridineCarboxylic Acid, PPA/PTSADehydrative Cyclization clockss.org
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic Acid, PPSEMilder Cyclization clockss.orgresearchgate.net

More recent developments have focused on increasing efficiency, functional group tolerance, and molecular diversity. These include the use of microwave-assisted synthesis and the development of one-pot procedures. researchgate.net Palladium-catalyzed cross-coupling reactions have also become instrumental in the functionalization of pre-formed oxazolo[4,5-b]pyridine rings, allowing for the introduction of a wide range of substituents. nih.gov

Strategic Importance of Halogenated and Aminated Oxazolo 4,5 B Pyridines in Synthetic Organic Chemistry

The presence of both a halogen (bromine) and an amine group on the oxazolo[4,5-b]pyridine (B1248351) core, as seen in 5-Bromooxazolo[4,5-b]pyridin-2-amine, is of immense strategic importance in synthetic organic chemistry. These functional groups serve as versatile handles for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

The bromine atom at the 5-position is particularly valuable as a key site for post-synthetic modification. It readily participates in a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, providing a powerful tool for generating libraries of diverse compounds for biological screening. nih.govnih.gov The reactivity of the bromine atom on the pyridine (B92270) ring is a well-established principle in heterocyclic chemistry, making it a reliable anchor point for building molecular complexity. researchgate.net

The 2-amino group also plays a crucial role in the synthetic utility of this scaffold. It can be a site for further functionalization, such as acylation, alkylation, or conversion to other functional groups. mdpi.com Moreover, the amino group can influence the electronic properties of the heterocyclic system and can participate in hydrogen bonding interactions, which can be critical for the biological activity of the final molecule. nih.gov In some synthetic schemes, the amino group is essential for directing cyclization reactions to form the oxazole (B20620) ring. The interplay between the electron-donating nature of the amino group and the electron-withdrawing and leaving group potential of the bromo substituent creates a unique chemical reactivity profile for this scaffold.

The strategic placement of these two functional groups allows for orthogonal chemical modifications, where one group can be selectively reacted in the presence of the other, further enhancing the synthetic versatility of this compound.

Current Research Landscape and Future Perspectives for 5 Bromooxazolo 4,5 B Pyridin 2 Amine Derivatives

Precursor Synthesis and Cycloaddition Pathways to the Oxazolo[4,5-b]pyridine Framework

The formation of the fused oxazolo[4,5-b]pyridine ring system is a critical phase in the synthesis. This is typically achieved by constructing a functionalized pyridine (B92270) ring that is primed for the subsequent annulation of the oxazole (B20620) ring. beilstein-journals.org Methodologies often rely on either building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine core. beilstein-journals.orgnih.gov

The synthesis of the pyridine core can be accomplished through various strategies, including multicomponent condensation reactions and cycloadditions. nih.gov A conceptually distinct approach involves the rhodium carbenoid-induced ring expansion of isoxazoles to generate highly substituted pyridines. nih.gov For the specific purpose of oxazole annulation, the pyridine ring must be appropriately functionalized, typically requiring an ortho-amino alcohol arrangement. The key precursor is 2-amino-3-hydroxypyridine (B21099) or a derivative thereof.

One common route starts with readily available 2-chloro-3-nitropyridines. nih.gov These precursors can undergo a sequence of nucleophilic substitution and reduction steps to introduce the necessary amino and hydroxyl groups at the C2 and C3 positions, respectively, making them ready for the subsequent cyclization step to form the oxazole ring. beilstein-journals.orgnih.gov

Table 1: Selected Methods for Pyridine Ring Construction

Method Precursors Key Features
Hantzsch Reaction Amines, Carbonyl compounds Primarily yields pyridines with carboxyl groups at positions 3 and 5. nih.gov
Ring Expansion Isoxazoles, Vinyldiazomethanes Rhodium-catalyzed reaction providing highly functionalized pyridines. nih.gov

Once the 2-amino-3-hydroxypyridine precursor is obtained, the oxazole ring is formed via an intramolecular cyclization reaction. This transformation involves the condensation of the amino and hydroxyl groups with a one-carbon unit. Several reagents and conditions can be employed to effect this cyclization.

A widely used method involves heating the 2-amino-3-hydroxypyridine derivative with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or its trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net For instance, the reaction of 2-amino-3-hydroxypyridine with acids such as 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of PPSE or PPA affords the corresponding 2-substituted oxazolo[4,5-b]pyridine derivatives. clockss.orgresearchgate.net Alternative reagents for providing the one-carbon unit include acid chlorides and orthoesters. clockss.orgresearchgate.net The choice of reagent and reaction conditions can influence the yield and purity of the resulting oxazolo[4,5-b]pyridine core.

Another strategy for forming the fused ring system is through the intramolecular nucleophilic substitution of a nitro group in precursors like 2-chloro-3-nitropyridines, which serves as a key step in an efficient synthesis of the related isoxazolo[4,5-b]pyridine framework. nih.gov

Regioselective Bromination of the Oxazolo[4,5-b]pyridine Nucleus at the 5-Position

With the oxazolo[4,5-b]pyridine core constructed, the next critical step is the introduction of a bromine atom specifically at the 5-position of the pyridine ring. This requires a regioselective halogenation protocol that favors substitution at this particular site.

Electrophilic aromatic substitution is the standard method for brominating such heterocyclic systems. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its stability and milder reactivity compared to molecular bromine. nsf.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile or dichloromethane, at temperatures ranging from 0 °C to room temperature. nih.gov The reactivity of NBS can be enhanced by using Lewis basic additives, such as lactic acid derivatives, which are thought to increase the electrophilic character of the bromine atom through halogen bonding. nsf.gov Other brominating agents, such as copper bromide, have also been utilized for the halogenation of similar fused pyridine heterocycles. nih.gov

Table 2: Common Reagents for Electrophilic Bromination

Reagent Abbreviation Typical Conditions Notes
N-Bromosuccinimide NBS Acetonitrile or CH2Cl2, 0 °C to RT Widely used, stable, and allows for controlled monobromination. nih.govresearchgate.net
Bromine Br2 Glacial acetic acid Harsher conditions, may lead to over-bromination. researchgate.net

The regioselectivity of the bromination is governed by the electronic properties of the oxazolo[4,5-b]pyridine nucleus. The fused oxazole ring and any existing substituents on the pyridine ring act as directing groups. In activated pyridine systems, such as those containing amino or hydroxy groups, electrophilic substitution is strongly directed by these electron-donating groups. researchgate.net For the oxazolo[4,5-b]pyridine system, the electronic distribution favors electrophilic attack at the C5 and C7 positions.

Achieving high selectivity for the 5-position requires careful optimization of reaction conditions, including the choice of solvent and temperature. The reactivity of substituted pyridines towards bromination generally follows the order of amino > hydroxy > methoxy. researchgate.net In many cases, careful control of stoichiometry (using one equivalent of NBS) can regioselectively yield monobrominated derivatives in high yields. researchgate.net Computational studies on pyridine halogenation suggest that for bromination, the C–Br bond-forming step is typically irreversible and determines the regioselectivity. chemrxiv.org

Strategic Introduction of the 2-Amine Moiety via Advanced Chemical Transformations

The final step in the synthesis of the target compound is the introduction of the amine group at the 2-position of the 5-bromooxazolo[4,5-b]pyridine intermediate. A common and effective strategy for this transformation is to first install a suitable leaving group, such as a halogen, at the 2-position, followed by a nucleophilic substitution reaction.

A highly analogous and effective method has been demonstrated for the C2 amination of imidazo[4,5-b]pyridines. rsc.org This process involves the C2 halogenation of the heterocyclic core, followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine. rsc.org This regioselective sequence is operationally simple and provides efficient access to 2-amino derivatives. For the synthesis of this compound, this would involve reacting a 2-chloro- or 2-bromo-5-bromooxazolo[4,5-b]pyridine intermediate with an ammonia source, such as ammonia in a sealed tube or a protected amine followed by deprotection.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. This would involve the palladium-catalyzed coupling of a 2-halo-5-bromooxazolo[4,5-b]pyridine with an amine source.

It is also important to note that a different synthetic strategy exists where the precursor itself already contains the necessary functionalities. For example, starting with 2-amino-5-bromo-3-hydroxypyridine allows for the bromine and amine groups to be present from the outset, with the final step being the cyclization to form the oxazole ring. clockss.orgresearchgate.net

Amination Reactions on the Oxazole Ring

The introduction of an amino group at the C2 position of the oxazolo[4,5-b]pyridine scaffold is a critical transformation. Direct amination methods on the heterocyclic core can be challenging; for instance, classical approaches like the Chichibabin amination have proven unsuccessful for this ring system. Consequently, indirect methods are often employed, with the displacement of a suitable leaving group being a more viable strategy.

A prominent method involves the conversion of an oxazolo[4,5-b]pyridine-2-thione precursor. This thione can be readily synthesized and subsequently reacted with various amines. The reaction proceeds via nucleophilic substitution, where the amine displaces the thione group to form the desired 2-amino functionality. This approach is versatile, allowing for the introduction of primary and secondary amines.

Another effective strategy for C2 amination involves a two-step sequence starting from an unprotected imidazo[4,5-b]pyridine. rsc.org This sequence includes C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with the desired amine. rsc.orgresearchgate.net This regioselective process is operationally simple and provides efficient access to a range of 2-amino-substituted derivatives. rsc.orgresearchgate.net

Table 1: Comparison of C2-Amination Strategies

MethodPrecursorReagentsKey Features
Thione Displacement Oxazolo[4,5-b]pyridine-2-thionePrimary or Secondary AmineVersatile for various amine types.
Halogenation/SNAr Imidazo[4,5-b]pyridineHalogenating agent (e.g., NBS, NCS), AmineHigh regioselectivity, operationally simple. rsc.org
Chichibabin Amination Oxazolo[4,5-b]pyridineSodium Amide (NaH2)Reported to be unsuccessful for this scaffold.

Integrated Synthesis Routes: Convergent and Divergent Approaches to the Target Compound

Divergent Synthesis: A divergent synthesis begins with a common core structure, which is then elaborated in later steps to create a library of related compounds. wikipedia.orgnih.gov In this context, a plausible divergent route would start with the synthesis of the core intermediate, 2-aminooxazolo[4,5-b]pyridine. This central molecule can then undergo various parallel reactions. To obtain the target compound, the intermediate would be subjected to electrophilic bromination, selectively installing a bromine atom at the C5 position of the pyridine ring. This same intermediate could be used to generate a wide array of other derivatives by reacting it with different electrophiles or coupling partners. This approach is highly efficient for creating structure-activity relationship (SAR) libraries.

Convergent Synthesis: In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. wikipedia.orgresearchgate.net For this compound, a convergent strategy could involve two main fragments:

A pre-functionalized pyridine ring, such as 2,5-dibromo-3-aminopyridine.

A reagent to form the oxazole ring, such as cyanogen bromide or a similar C1 source.

Table 3: Comparison of Synthetic Approaches

StrategyDescriptionAdvantagesDisadvantages
Divergent A common intermediate is synthesized and then modified in parallel to create multiple derivatives. wikipedia.orgEfficient for library synthesis (SAR studies); Fewer total reaction steps for a family of compounds.Overall yield for a single target can be low due to the long linear sequence to the intermediate.
Convergent Key fragments of the molecule are synthesized independently and then combined. wikipedia.orgHigher overall yields for complex targets; Greater flexibility in fragment modification.Requires careful planning of fragment coupling; May involve more complex individual reactions.

Transition Metal-Catalyzed Cross-Coupling at the Brominated 5-Position

The bromine atom at the 5-position of the oxazolo[4,5-b]pyridine core is a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for introducing a wide range of substituents and building molecular complexity. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for the functionalization of bromo-substituted heteroaromatics. nih.govrsc.orgnih.gov

The Suzuki–Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. nih.govdntb.gov.ua This palladium-catalyzed coupling between an organoboron reagent (typically a boronic acid or ester) and an organic halide offers high functional group tolerance, mild reaction conditions, and generally high yields. nih.govnih.gov For this compound, the reaction with various aryl- or heteroarylboronic acids provides a direct route to 5-aryl derivatives.

The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃) and a solvent system like 1,4-dioxane/water. nih.govmdpi.com The primary amine at the 2-position can sometimes interfere with the catalytic cycle by coordinating to the palladium center; however, this can often be mitigated by careful selection of reaction conditions or by using the corresponding N-acetylated derivative. nih.gov

Table 1: Representative Suzuki-Miyaura Reactions with this compound This table presents expected outcomes based on typical Suzuki-Miyaura reaction conditions for similar bromo-heterocyclic substrates.

Boronic Acid PartnerCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Phenyloxazolo[4,5-b]pyridin-2-amine
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O5-(4-Methoxyphenyl)oxazolo[4,5-b]pyridin-2-amine
Thiophen-2-ylboronic acidPdCl₂(dppf)Cs₂CO₃DMF5-(Thiophen-2-yl)oxazolo[4,5-b]pyridin-2-amine
Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O5-(Pyridin-3-yl)oxazolo[4,5-b]pyridin-2-amine

The Mizoroki-Heck reaction facilitates the substitution of the bromine atom with an olefinic group, creating a new carbon-carbon double bond at the 5-position. researchgate.net This palladium-catalyzed reaction involves the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a base to yield a substituted alkene. chemrxiv.org The reaction provides a key method for introducing vinyl, styryl, and acrylate moieties onto the heterocyclic core.

Research on the related 5-Bromo-3-hydroxy-2-aminopyridine scaffold has demonstrated the utility of the Heck reaction to introduce a carboxylic acid moiety via coupling with an acrylate, followed by hydrolysis. researchgate.net This highlights the applicability of the reaction to the oxazolo[4,5-b]pyridine system. Typical conditions involve a palladium catalyst like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand and an organic base such as triethylamine (Et₃N). mdpi.com

Table 2: Potential Heck Reactions with this compound This table illustrates potential transformations based on established Heck reaction protocols.

Alkene PartnerCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF5-Styryloxazolo[4,5-b]pyridin-2-amine
Ethyl acrylatePd(OAc)₂Et₃NAcetonitrileEthyl (E)-3-(2-aminooxazolo[4,5-b]pyridin-5-yl)acrylate
N-VinylpyrrolidonePdCl₂(PPh₃)₂NaOAcDMA5-(1-Vinylpyrrolidin-2-on-1-yl)oxazolo[4,5-b]pyridin-2-amine
1-OctenePd(OAc)₂ / BrettPhosRb₂CO₃Toluene5-(Oct-1-en-1-yl)oxazolo[4,5-b]pyridin-2-amine

To further expand the chemical space accessible from this compound, other cross-coupling reactions can be employed.

The Sonogashira reaction is a highly effective method for forming a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild, basic conditions. wikipedia.orgmdpi.com It is invaluable for synthesizing alkynyl-substituted heterocycles, which are important precursors for more complex structures and are found in many biologically active molecules. nih.govsoton.ac.ukresearchgate.net

The Stille reaction , which couples the aryl bromide with an organostannane reagent, is another powerful tool. Although it involves the use of toxic tin reagents, its key advantage is the tolerance of a very wide range of functional groups.

Table 3: Representative Sonogashira Coupling with this compound This table shows expected products from Sonogashira coupling based on reactions with similar substrates.

Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5-(Phenylethynyl)oxazolo[4,5-b]pyridin-2-amine
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF5-((Trimethylsilyl)ethynyl)oxazolo[4,5-b]pyridin-2-amine
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDiisopropylamineTHF3-(2-Aminooxazolo[4,5-b]pyridin-5-yl)prop-2-yn-1-ol

Transformations and Functionalization of the 2-Amine Group

The primary amine at the 2-position is a nucleophilic site that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties.

Acylation of the 2-amino group to form amides is a straightforward and common transformation. It can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is often used to install protecting groups or to introduce specific functionalities that can engage in hydrogen bonding or other molecular interactions. mdpi.comresearchgate.net

Alkylation and arylation introduce alkyl or aryl substituents onto the amine. N-alkylation can be performed using alkyl halides, while N-arylation often requires transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, to couple the amine with an aryl halide. These modifications significantly alter the steric and electronic properties of the amine group.

Table 4: Functionalization of the 2-Amine Group This table outlines common reactions for modifying the primary amine.

Reaction TypeReagentConditionsProduct Class
AcylationAcetyl chloridePyridine, CH₂Cl₂N-(5-Bromooxazolo[4,5-b]pyridin-2-yl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideEt₃N, CH₂Cl₂N-(5-Bromooxazolo[4,5-b]pyridin-2-yl)-4-methylbenzenesulfonamide
AlkylationMethyl iodideK₂CO₃, Acetone5-Bromo-N-methyloxazolo[4,5-b]pyridin-2-amine
Reductive AminationAcetone, NaBH(OAc)₃Dichloroethane5-Bromo-N-isopropyloxazolo[4,5-b]pyridin-2-amine

The 2-amine group is an excellent nucleophile for the synthesis of urea, thiourea, and guanidine derivatives, which are privileged structures in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov

Urea derivatives are typically synthesized by reacting the amine with an isocyanate or by using phosgene equivalents like triphosgene or diphenyl carbonate. nih.gov These reactions provide access to a wide range of N,N'-disubstituted ureas.

Thiourea analogs are similarly prepared using isothiocyanates. The resulting thiourea functionality can serve as a key interaction point with biological targets.

Guanidine derivatives can be synthesized from the 2-amine by reacting it with a guanylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The introduction of the strongly basic guanidinium group can significantly alter the compound's solubility and pharmacokinetic profile. The synthesis of guanidine moieties has been noted as a method to generate basic groups in related heterocyclic systems. researchgate.net

Table 5: Synthesis of Urea, Thiourea, and Guanidine Derivatives This table provides reaction pathways for creating key functional groups from the 2-amine.

Derivative ClassReagentConditionsExpected Product
UreaEthyl isocyanateTHF, rt1-(5-Bromooxazolo[4,5-b]pyridin-2-yl)-3-ethylurea
UreaPhenyl isocyanateDCM, rt1-(5-Bromooxazolo[4,5-b]pyridin-2-yl)-3-phenylurea
ThioureaAllyl isothiocyanateEthanol, reflux1-Allyl-3-(5-bromooxazolo[4,5-b]pyridin-2-yl)thiourea
GuanidineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineEt₃N, DMFN,N'-Di-Boc-N''-(5-bromooxazolo[4,5-b]pyridin-2-yl)guanidine

Reactions Leading to Imine or Heterocycle Formation at the 2-Position

The exocyclic amino group at the 2-position of the oxazolo[4,5-b]pyridine ring is a key site for derivatization. While direct studies on this compound are limited, the reactivity of analogous 2-aminoazine systems suggests a propensity for condensation reactions with carbonyl compounds and cyclization to form new heterocyclic rings.

The formation of imines, or Schiff bases, is a probable reaction pathway. This would involve the reaction of the 2-amino group with various aldehydes and ketones. Such reactions are fundamental in the synthesis of diverse molecular scaffolds. For instance, the reaction of 2-acetylimidazo[4,5-b]pyridine with aromatic amines has been shown to form imines, indicating that the 2-position of this related fused heterocyclic system is amenable to such transformations. nih.gov

Furthermore, the 2-amino group can serve as a nucleophile in cyclization reactions to construct additional fused heterocyclic rings. This is a common strategy in heterocyclic chemistry to build molecular complexity. For example, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, utilize 2-aminoazines, aldehydes, and isonitriles to synthesize fused imidazo-heterocycles. nih.govnih.gov While not directly demonstrated on this compound, this suggests a potential route for the elaboration of the 2-amino substituent into a more complex, fused system.

The following table summarizes potential reactions at the 2-amino position based on the reactivity of similar heterocyclic amines.

Reaction TypeReactantsPotential ProductNotes
Imine FormationAromatic/Aliphatic Aldehydes or Ketones2-(Alkyl/Arylimino)oxazolo[4,5-b]pyridineAnalogous to reactions of other 2-aminoazines.
Fused Heterocycle Synthesis (e.g., GBB reaction)Aldehyde, IsocyanideFused imidazo[1,2-a]oxazolo[4,5-b]pyridine derivativePotential for creating complex polycyclic systems.

Electrophilic and Nucleophilic Substitutions on the Pyridine Moiety

The pyridine ring of the this compound scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the fused oxazole ring and the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. nih.govlibretexts.org However, the fused oxazole ring and the amino group at the 2-position can influence the electron density of the pyridine ring, potentially directing incoming electrophiles. Reactions such as nitration, halogenation, and sulfonation would likely require forcing conditions. The substitution pattern would be dictated by the stability of the resulting cationic intermediate (σ-complex). libretexts.org

Nucleophilic Aromatic Substitution: The presence of the bromine atom at the 5-position makes this site a prime target for nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The pyridine nitrogen atom activates the ortho and para positions towards nucleophilic attack. youtube.com A notable example of such a reaction is the palladium-catalyzed Heck reaction. Research has demonstrated the successful application of the Heck reaction to introduce a carboxylic acid moiety onto the pyridine framework of a related 5-bromo-oxazolo[4,5-b]pyridine derivative. researchgate.net This highlights the utility of the bromo substituent as a handle for carbon-carbon bond formation.

The following table provides an example of a substitution reaction on a related oxazolo[4,5-b]pyridine system.

ReactionSubstrateReagentsProductReference
Heck Reaction5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridineMethyl acrylate, Pd(OAc)₂, tri-o-tolylphosphineMethyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate researchgate.net

Skeletal Rearrangements and Ring Transformations of the Fused System

Fused heterocyclic systems can undergo skeletal rearrangements and ring transformations under specific conditions, leading to novel molecular architectures. While specific examples for the this compound system are not extensively documented, the behavior of closely related isoxazolo[4,5-b]pyridines provides valuable insights into potential transformations.

A significant rearrangement observed in the analogous isoxazolo[4,5-b]pyridine system is the base-promoted Boulton–Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction involves the transformation of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones into 3-hydroxy-2-(2-aryl researchgate.netbeilstein-journals.orgbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov This rearrangement proceeds through a series of ring-opening and ring-closing events, ultimately leading to a completely different heterocyclic core. The feasibility of a similar rearrangement in the oxazolo[4,5-b]pyridine series would depend on the relative stability of the intermediates and the reaction conditions.

Ring transformations of the oxazolo[4,5-b]pyridine core could also be envisioned. For instance, the reaction of 3H-oxazolo[4,5-b]pyridine-2-thione with primary amines and diethylamine leads to ring-opened N-(3-hydroxy-2-pyridyl)thioureas, whereas cyclic secondary amines and aniline yield 2-aminooxazolo[4,5-b]pyridines, demonstrating the potential for the oxazole ring to undergo cleavage and rearrangement depending on the nucleophile. consensus.app

The following table outlines a documented skeletal rearrangement in a related heterocyclic system.

RearrangementStarting MaterialConditionsProductReference
Boulton–Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneBase (e.g., K₂CO₃)3-Hydroxy-2-(2-aryl researchgate.netbeilstein-journals.orgbeilstein-journals.orgtriazol-4-yl)pyridine beilstein-journals.orgbeilstein-journals.orgnih.gov

An in-depth analysis of the structure-activity relationship (SAR) and ligand design principles for analogs of this compound reveals a nuanced interplay between substituent patterns, key functional groups, and the core heterocyclic scaffold in dictating molecular interactions and biological activity. This article elucidates these principles, drawing from studies on the oxazolopyridine core and related heterocyclic systems.

Computational Chemistry and in Silico Approaches for 5 Bromooxazolo 4,5 B Pyridin 2 Amine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 5-Bromooxazolo[4,5-b]pyridin-2-amine, interacts with a large biological macromolecule, typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity. For the oxazolo[4,5-b]pyridine (B1248351) scaffold and its analogs, docking studies have been instrumental in identifying key interactions with various enzymatic targets.

For instance, studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives identified DNA gyrase as a potential target for their antimicrobial activity. Molecular docking and subsequent molecular dynamics simulations revealed that these compounds fit into the DNA gyrase ATP binding site, establishing specific protein-ligand interactions. rsc.org Similarly, a series of oxazolo[4,5-b]pyridine-based triazoles were evaluated in silico against human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in cancer cell proliferation, showing efficient inhibition. tandfonline.com In a related scaffold, thiazolo[5,4-b]pyridine (B1319707) derivatives were designed as phosphoinositide 3-kinase (PI3K) inhibitors. Docking studies showed the scaffold fitting well into the ATP binding pocket of PI3Kα, forming a critical hydrogen bond with the Val851 residue in the hinge region. nih.gov These examples demonstrate a common mechanism for this class of heterocycles: competitive inhibition at the ATP-binding site of kinases and other enzymes.

Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives complexed with DNA gyrase have been used to assess the stability of the predicted binding poses over time, confirming that the ligands can stabilize the protein structure. rsc.org

Table 1: Examples of Molecular Docking Studies on Oxazolopyridine Analogs
Compound ScaffoldBiological TargetKey Predicted InteractionsReference
2-(substituted)oxazolo[4,5-b]pyridineDNA Gyrase (ATP binding site)Overlap with ATP binding site, formation of stable protein-ligand complexes. rsc.org
Oxazolo[4,5-b]pyridine-triazoleHuman Dihydroorotate Dehydrogenase (hDHODH)Efficient inhibition within the binding site. tandfonline.com
Thiazolo[5,4-b]pyridinePhosphoinositide 3-Kinase (PI3Kα)Hydrogen bond with Val851 in the hinge region; water bridge with Typ836 and Asp810. nih.gov
Thiazolo[4,5-b]pyridin-5-onesE. coli MurB EnzymePredicted as a putative mechanism for antibacterial activity. researchgate.net

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. While large-scale virtual screening campaigns specifically using the this compound scaffold are not prominently reported, the related oxazolo[4,5-b]pyridine core is an attractive scaffold for such endeavors due to its demonstrated biological activities. Knowledge of key binding interactions, as revealed by docking studies, can be used to generate pharmacophore models for screening vast compound databases to discover structurally novel compounds that retain the essential binding features.

Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR)-based virtual screening can be employed. This approach uses a statistically derived QSAR model to predict the activity of compounds in a virtual library before their synthesis, prioritizing the most promising candidates. dmed.org.ua This methodology has been successfully applied to related scaffolds like 3H-thiazolo[4,5-b]pyridin-2-one derivatives to identify potential antioxidant drug candidates. dmed.org.ua

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics.

DFT calculations are widely used to determine the most stable three-dimensional conformation of a molecule by optimizing its geometry to find the lowest energy state. Such calculations have been applied to the imidazo[4,5-b]pyridine scaffold to elucidate electronic structures and thermodynamic stabilities. mdpi.com These studies can identify the primary sites for protonation or metal coordination, which is crucial for understanding a molecule's behavior in a biological environment. For imidazo[4,5-b]pyridine derivatives, DFT analysis highlighted the imidazole (B134444) nitrogen as the primary binding site for metal ions and showed that electron-donating groups enhance basicity and metal coordination. mdpi.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key output of DFT studies. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. uctm.edu For oxazolo[4,5-b]pyridine derivatives, quantum chemical calculations have been used to investigate how electron-donating and electron-withdrawing substituents affect the ground and excited state dipole moments, which is directly related to their electronic properties and fluorescence behavior. researchgate.net

Table 2: Application of DFT in Studying Oxazolopyridine-Related Scaffolds
ScaffoldComputational MethodProperties InvestigatedKey FindingsReference
Imidazo[4,5-b]pyridineDFTProton and metal dication affinities, electronic structure, thermodynamic stability.Identified imidazole nitrogen as the primary binding site; electron-donating groups enhance metal coordination. mdpi.com
Oxazolo[4,5-b]pyridineQuantum Chemical CalculationsGround and excited state dipole moments, fluorescence properties.Substituents significantly alter dipole moments and charge transfer character. researchgate.net
Imidazo[4,5-b]pyridineDFT/B3LYPGlobal and local reactivity descriptors (HOMO-LUMO).Calculated energy gaps to determine kinetic stability and chemical reactivity. uctm.edu

Quantum chemical methods can predict various spectroscopic properties. Although specific studies predicting the NMR chemical shifts for this compound are not found in the reviewed literature, the methodology is well-established. By calculating the magnetic shielding tensors, one can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the structure of newly synthesized compounds.

Similarly, DFT calculations are highly effective in predicting vibrational (infrared and Raman) spectra. By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum, when compared with experimental data, aids in the definitive assignment of vibrational modes to specific molecular motions. This approach has been successfully used for related heterocyclic systems like pyrazolo[3,4-b]pyridine derivatives, where DFT calculations provided a reliable description of the fundamental vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational tools to analyze and organize chemical data.

For scaffolds structurally related to oxazolo[4,5-b]pyridine, 3D-QSAR studies have been particularly insightful. In a study of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models yielded high predictive power, and the resulting 3D contour maps provided a visual guide to the structural features that enhance or diminish activity. By combining these QSAR models with docking results, researchers identified key structural requirements for potent inhibition.

A QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives used a genetic algorithm and multiple linear regression analysis to build models predicting antioxidant activity. dmed.org.ua The resulting models showed that properties like hydrophilicity, molecular size, and the distribution of electronegative atoms were crucial for enhancing activity. dmed.org.ua Such validated QSAR models are powerful tools for predicting the activity of newly designed compounds, including derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules. dmed.org.ua

Table 3: QSAR Studies on Structurally Related Heterocycles
Compound SeriesBiological ActivityQSAR MethodKey Statistical ParametersReference
Imidazo[4,5-b]pyridine derivativesAurora A kinase inhibitionCoMFA, CoMSIAr²cv = 0.774 (CoMFA), 0.800 (CoMSIA); r²pred = 0.933 (CoMFA), 0.959 (CoMSIA)
3H-thiazolo[4,5-b]pyridin-2-one derivativesAntioxidant (DPPH radical scavenging)Genetic Algorithm-Multiple Linear Regression (GA-MLR)Q²LOO = 0.7060–0.7480 dmed.org.ua

Development of Predictive Models for Biological Efficacy

Predictive modeling, a cornerstone of computational drug discovery, aims to establish a correlation between the chemical structure of a compound and its biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this regard. For the oxazolo[4,5-b]pyridine scaffold, 3D-QSAR studies have been successfully employed to build predictive models for various biological targets, including antifungal activity. These models are typically developed using a series of known active compounds to train a statistical model that can then predict the activity of new, untested molecules.

For this compound, a hypothetical predictive model for a specific biological efficacy (e.g., kinase inhibition, antimicrobial activity) would involve the generation of a 3D structure of the molecule and the calculation of various molecular fields (steric, electrostatic, hydrophobic). By comparing these fields with those of a set of known active and inactive compounds, a QSAR model could be constructed. The robustness of such a model is typically evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A statistically significant model would then be used to predict the biological efficacy of this compound and its derivatives, thereby guiding the synthesis of more potent analogues.

Molecular docking and molecular dynamics simulations represent another facet of predictive modeling. These methods can predict the binding affinity and interaction patterns of this compound with a specific biological target, such as an enzyme or a receptor. For instance, studies on related oxazolo[4,5-b]pyridine derivatives have utilized molecular docking to investigate their potential as antitumor agents by targeting enzymes like topoisomerase IIα. nih.gov Such a study for this compound would involve placing the molecule into the active site of the target protein in silico to predict its binding orientation and energy. Molecular dynamics simulations could further refine this by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.

Insights into Molecular Descriptors Governing Activity

The biological activity of a molecule is governed by a combination of its structural, electronic, and physicochemical properties, collectively known as molecular descriptors. In silico approaches are adept at calculating a vast array of these descriptors and identifying those that are critical for a specific biological effect.

For the oxazolo[4,5-b]pyridine scaffold, studies have highlighted the importance of several classes of molecular descriptors.

Table 1: Key Molecular Descriptors in the Analysis of Oxazolo[4,5-b]pyridine Derivatives

Descriptor ClassSpecific DescriptorsPotential Influence on Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns the ability of the molecule to participate in electronic interactions such as hydrogen bonding and pi-pi stacking with the biological target. The distribution of charges can influence binding affinity and specificity.
Steric Molecular volume, Surface area, Shape indicesDetermines the complementarity of the molecule to the binding site of the target. The size and shape of substituents can significantly impact potency and selectivity.
Hydrophobicity LogP, Molar refractivityInfluences the compound's ability to cross cell membranes and its distribution in different biological compartments. Also plays a role in hydrophobic interactions within the binding pocket.
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the molecule, which can be related to its overall shape and flexibility.

For this compound, the presence of the bromine atom at the 5-position is a key feature. This halogen atom can significantly influence several molecular descriptors. Electronically, it acts as an electron-withdrawing group, altering the charge distribution on the pyridine (B92270) ring. Sterically, its size can impact how the molecule fits into a binding pocket. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding. The amino group at the 2-position is a potential hydrogen bond donor and acceptor, which is a critical feature for anchoring the molecule within a binding site.

A comprehensive in silico analysis of this compound would involve the calculation of these and other descriptors and correlating them with its biological activity using statistical methods. This would provide valuable insights into the structure-activity relationship, highlighting which molecular properties are most influential for its efficacy and guiding future efforts to optimize its therapeutic potential.

Advanced Pre Clinical Medicinal Chemistry Research Applications of 5 Bromooxazolo 4,5 B Pyridin 2 Amine Derivatives

Investigational Enzyme Modulation and Inhibition.nih.gov

Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold are recognized for their ability to interact with and modulate the activity of various enzymes, a cornerstone of modern drug discovery. The specific structural features of these molecules allow them to bind to enzymatic targets, leading to either inhibition or activation, and thereby influencing biological pathways.

Inhibition of Kinases, DNA Gyrase, and Other Critical Biological Enzymes.nih.govnih.gov

The inhibition of kinases is a primary focus in the development of targeted therapies, particularly in oncology. Structurally related compounds, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have been identified as potent inhibitors of c-KIT kinase, including mutations that confer resistance to existing drugs like imatinib. nih.gov For instance, a derivative, 6r, demonstrated significant inhibitory activity against a c-KIT double mutant (V560G/D816V) with an IC50 value of 4.77 μM. nih.gov This highlights the potential of the broader class of pyridine-fused heterocyclic compounds in overcoming drug resistance. nih.gov Furthermore, imidazo[4,5-b]pyridine derivatives have shown potent inhibition of Aurora kinases (A, B, and C), which are crucial for cell cycle regulation. researchgate.net

Bacterial DNA gyrase, a type II topoisomerase, is another critical target for antibacterial drug development. nih.gov While direct studies on 5-Bromooxazolo[4,5-b]pyridin-2-amine are limited, related pyrazolopyridone inhibitors have been discovered through structure-guided design to be effective against the GyrB subunit of DNA gyrase. nih.govresearchgate.net These inhibitors have demonstrated potent antibacterial activity against Gram-positive pathogens. nih.govresearchgate.net The potential for dual-targeting of both DNA gyrase (GyrB) and the homologous ParE subunit of topoisomerase IV could lead to improved strategies against bacterial resistance. nih.gov

The following table summarizes the inhibitory activity of some pyridine-fused heterocyclic derivatives against various enzymes.

Compound ClassTarget EnzymeSpecific DerivativeIC50 ValueReference
Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V mutant)6r4.77 µM nih.gov
Imidazo[4,5-b]pyridineAurora-A kinase310.042 µM researchgate.net
Imidazo[4,5-b]pyridineAurora-B kinase310.198 µM researchgate.net
Imidazo[4,5-b]pyridineAurora-C kinase310.227 µM researchgate.net

Allosteric Modulation and Orthosteric Binding Mechanisms.

Enzyme and receptor functions can be modulated through two primary mechanisms: orthosteric and allosteric regulation. Orthosteric ligands bind directly to the active site of an enzyme or the primary binding site of a receptor, often competing with the endogenous substrate or ligand. quora.comwikipedia.orgnih.gov In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the activity of the active site. quora.comwikipedia.orgnih.gov

Allosteric modulation offers several advantages in drug design, including the potential for greater selectivity, as allosteric sites are generally less conserved than active sites across protein families. wikipedia.orgnih.gov This can lead to drugs with fewer side effects. nih.gov While specific studies on the allosteric modulation by this compound derivatives are not yet prevalent, related heterocyclic structures have been investigated as allosteric modulators. For example, allosteric inhibitors have been discovered for PI5P4Kγ, a lipid kinase, that bind to a site distinct from the ATP-binding pocket. pitt.edu The binding of these allosteric modulators can stabilize the protein in a particular conformation, thereby influencing its activity. pitt.edu

Development of Novel Anti-Infective Agents (Antimicrobial, Antiviral).researchgate.netmdpi.com

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents. The oxazolo[4,5-b]pyridine scaffold and its analogues have demonstrated promising activity against a range of pathogens. researchgate.netmdpi.com

Assessment of Broad-Spectrum Antimicrobial Activity.researchgate.net

Derivatives of fused pyridine (B92270) systems have been evaluated for their antibacterial and antifungal properties. For instance, certain imidazo[4,5-b]pyrimidine derivatives have shown efficacy against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL. researchgate.net The antimicrobial activity of these compounds is often linked to their ability to inhibit essential bacterial enzymes. researchgate.net

A study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a structurally similar compound to the focus of this article, demonstrated that its derivatives are more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. nih.gov This suggests that the bromo-substituted pyridine core is a viable starting point for the development of new antibacterial agents. Similarly, certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

The following table presents the Minimum Inhibitory Concentration (MIC) values for some bromo-substituted heterocyclic compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
5-Bromo-1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyazolo[3,4-b]pyridineK. pneumoniae0.25 nih.gov
5-Bromo-1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyazolo[3,4-b]pyridineS. aureus0.25 nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideP. aeruginosa>44 researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideP. aeruginosa>47 researchgate.net

Antiviral Strategies and Potentiation of Existing Therapies.

The pyridine nucleus is a common feature in many antiviral compounds. mdpi.com Research into oxazolo[4,5-d]pyrimidine (B6598680) derivatives, which are structurally related to the oxazolo[4,5-b]pyridine core, has been conducted to evaluate their antiviral activity against a range of DNA viruses, including human cytomegalovirus, varicella-zoster virus, herpes simplex virus, and BK virus. arkat-usa.orgresearchgate.net While the synthesized compounds in one study did not show favorable antiviral effects, the investigation highlights the ongoing interest in this class of heterocycles for antiviral drug discovery. arkat-usa.orgresearchgate.net

Other related heterocyclic systems, such as triazolo[4,5-b]pyridine and imidazo[4,5-b]pyridine, have been used to synthesize acyclic phosphonate (B1237965) nucleotide analogs. nih.gov Some of these compounds exhibited marginal to minimal activity against cytomegalovirus and varicella-zoster virus. nih.gov These studies suggest that the oxazolo[4,5-b]pyridine scaffold could serve as a template for the design of novel antiviral agents, potentially by mimicking natural nucleosides to interfere with viral replication.

Anti-Inflammatory and Immunomodulatory Agent Discovery.nih.govmdpi.com

Inflammation is a key component of many chronic diseases, and the development of new anti-inflammatory agents is a major research goal. Derivatives of oxazolo[4,5-b]pyridine and related structures have shown significant potential in this area. nih.gov

A series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds demonstrated pronounced anti-inflammatory effects, with some showing up to 76.36% inhibition of paw edema after 5 hours. nih.gov This activity was linked to their ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov

Furthermore, these compounds were found to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov The suppression of these cytokines is a key mechanism for controlling inflammatory responses. mdpi.comnih.gov Histopathological studies also indicated that these compounds were well-tolerated by the gastric mucosa, a significant advantage over many existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The table below details the in vivo anti-inflammatory activity of selected oxazolo[4,5-b]pyridine-2-one derivatives.

CompoundGSK-3β Inhibition (IC50)Anti-inflammatory Activity (% inhibition at 5h)Reference
4g0.19 µM76.36% nih.gov
4d-74.54% nih.gov
4f-72.72% nih.gov
4i-70.90% nih.gov

The anti-inflammatory mechanisms of such compounds are thought to be related to the downregulation of pro-inflammatory cytokines and the inhibition of enzymes like COX-2 and iNOS, which are involved in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.gov

Targeting Inflammatory Pathways and Cytokine Production

Recent studies have highlighted the role of glycogen synthase kinase-3β (GSK-3β) as a pro-inflammatory enzyme. Inhibition of this kinase presents a viable strategy for controlling inflammation. A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. Several of these compounds displayed significant inhibition of GSK-3β. Furthermore, these potent GSK-3β inhibitors were found to substantially inhibit the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in ex vivo studies. nih.govresearchgate.net This suggests that the anti-inflammatory effects of these derivatives are, at least in part, mediated through the downregulation of key inflammatory cytokines.

Comparison with Established Anti-Inflammatory Compounds

The anti-inflammatory potential of oxazolo[4,5-b]pyridine and the related thiazolo[4,5-b]pyridine (B1357651) derivatives has been benchmarked against well-known non-steroidal anti-inflammatory drugs (NSAIDs). In in vivo studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, some thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects. pensoft.netukrbiochemjournal.orgbiointerfaceresearch.com Notably, the efficacy of some of these synthesized compounds was reported to be comparable to or even exceed that of Ibuprofen, a widely used NSAID. pensoft.netukrbiochemjournal.orgbiointerfaceresearch.com Similarly, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have exhibited good anti-inflammatory and analgesic activity, with a few possessing activity comparable to phenylbutazone (B1037) or indomethacin (B1671933) without the gastrointestinal irritation often associated with acidic anti-inflammatory compounds. nih.gov

Anticancer and Antiproliferative Agent Development

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown promise in this area. Research has explored their efficacy against various cancer cell lines and investigated their mechanisms of action, including interactions with DNA and the induction of programmed cell death.

Efficacy Against Various Human Cancer Cell Lines (e.g., HCT116, MCF-7)

Derivatives of the broader imidazo[4,5-b]pyridine and related heterocyclic systems have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Specifically, new imidazo[4,5-b]pyridine derivatives have been screened for their anticancer activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, with several compounds showing significant activity. nih.gov Similarly, a series of ukrbiochemjournal.orgnih.govnih.govtriazolo[1,5-a]pyridinylpyridines were evaluated against HCT-116 and MCF-7 cell lines, with some compounds exhibiting potent antiproliferative activities. nih.gov Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been assessed for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines, with some compounds revealing significant cytotoxicity. nih.gov While these studies establish the potential of the broader scaffold, specific data for this compound derivatives is still an area of active investigation.

Below is a table summarizing the anticancer activity of related heterocyclic compounds against HCT116 and MCF-7 cell lines, providing a comparative context.

Compound ClassCell LineActivityReference
Imidazo[4,5-b]pyridine derivativesMCF-7Significant activity nih.gov
Imidazo[4,5-b]pyridine derivativesHCT116Remarkable activity nih.gov
ukrbiochemjournal.orgnih.govnih.govTriazolo[1,5-a]pyridinylpyridinesHCT-116Potent antiproliferative activities nih.gov
ukrbiochemjournal.orgnih.govnih.govTriazolo[1,5-a]pyridinylpyridinesMCF-7Potent antiproliferative activities nih.gov
Pyrazolo[3,4-b]pyridine derivativesMCF-7Cytotoxicity IC50 = 4.66 µM (for compound 14g) nih.gov
Pyrazolo[3,4-b]pyridine derivativesHCT-116Cytotoxicity IC50 = 1.98 µM (for compound 14g) nih.gov

DNA/RNA Intercalation and Topoisomerase Inhibition Studies

One of the key mechanisms by which small molecules can exert anticancer effects is through interaction with DNA and the inhibition of essential enzymes like topoisomerases. Research has shown that derivatives of related heterocyclic systems can function as DNA intercalators and topoisomerase inhibitors. For instance, novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives have been shown to bind to DNA in an intercalative mode. nih.gov

Furthermore, a study focused on the design and synthesis of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives identified them as novel candidate antitumor agents that target human DNA topoisomerase IIα (hTopo IIα). nih.govresearchgate.net Several of these compounds were found to inhibit hTopo IIα with IC50 values in the low micromolar range, demonstrating higher potency than the reference drug etoposide. nih.govresearchgate.net This suggests that the oxazolo[4,5-b]pyridine scaffold is a promising framework for the development of topoisomerase II inhibitors. nih.govresearchgate.net The ability of such compounds to interfere with DNA topology is a critical aspect of their anticancer potential. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond direct interaction with DNA, inducing apoptosis (programmed cell death) and causing cell cycle arrest are crucial mechanisms for effective anticancer agents. Studies on related pyrazolo[3,4-b]pyridine derivatives have shown that they can induce a significant level of both early and late apoptosis in cancer cells. nih.gov Furthermore, these compounds have been observed to cause cell cycle arrest at different phases. For example, one derivative induced cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] ukrbiochemjournal.orgnih.govnih.govtriazine sulfonamides have been shown to induce cell cycle arrest in the G0/G1 phase in some cancer cell lines and cause an accumulation of cells in the S phase in HCT 116 cells. mdpi.com These findings indicate that derivatives of these heterocyclic systems can disrupt the normal progression of the cell cycle, ultimately leading to the inhibition of cancer cell proliferation.

Central Nervous System (CNS) Targeted Research

The pyridine moiety is considered a privileged scaffold in medicinal chemistry for CNS-active compounds due to the nitrogen atom's role in the pharmacological profile of many drugs. researchgate.net While research into the specific CNS applications of this compound derivatives is still in its early stages, the broader class of imidazo[4,5-c]pyridin-2-one derivatives has been investigated as novel inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma, a highly malignant brain tumor. mdpi.com In these studies, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models suggested that the most active compounds align with the criteria for CNS drugs, indicating their potential to cross the blood-brain barrier. mdpi.com This highlights the potential of the parent scaffold for the development of agents targeting CNS pathologies.

Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576) D4 Receptors, GABAA)

Derivatives of the broader class of fused heterocyclic pyridines have been explored for their interactions with key neurotransmitter receptors in the central nervous system, including dopamine D4 and GABAA receptors.

Dopamine D4 Receptors:

The dopamine D4 receptor, a member of the D2-like receptor family, is a significant target in the development of treatments for neuropsychiatric disorders. Research into pyrazolo[1,5-a]pyridine-based ligands has demonstrated the potential for developing highly selective D4 receptor antagonists. For instance, a series of fluoro-substituted analogs of aminomethyl-substituted pyrazolo[1,5-a]pyridines were synthesized and shown to have high affinity for the D4 receptor, with Ki values in the nanomolar range. nih.gov Notably, certain para-fluoroethoxy-substituted derivatives displayed exceptional selectivity for the D4 receptor over D2 and D3 receptors, by more than three orders of magnitude, and also exhibited inverse agonist activity. nih.gov While this research does not directly involve this compound, it highlights the potential of the broader pyridine-fused heterocyclic class to yield potent and selective D4 receptor ligands.

GABAA Receptors:

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs. The modulation of GABAA receptor-mediated currents by various benzodiazepine (B76468) derivatives has been extensively studied. For example, phenazepam, a 1,4-benzodiazepine (B1214927) derivative, and its metabolites have been shown to be full positive modulators of GABAA receptors, enhancing the effects of GABA. nih.gov More complex heterocyclic systems, such as triazolobenzodiazepines, have also been investigated for their modulatory effects on different populations of GABAA receptors. researchgate.net While direct studies on this compound derivatives are not prominent in the available literature, the known interactions of other nitrogen-containing heterocyclic compounds with the GABAA receptor suggest a potential avenue for future investigation. For instance, some modulators can stabilize the receptor in different conformations, leading to either positive (potentiation) or negative (inhibition) allosteric modulation. nih.gov

Compound ClassReceptor TargetKey FindingsReference
Fluoro-substituted pyrazolo[1,5-a]pyridinesDopamine D4High affinity (Ki = 1.3-28 nM) and high selectivity over D2/D3 receptors. Some derivatives showed inverse agonist activity. nih.gov
Phenazepam (1,4-benzodiazepine derivative)GABAAFull positive modulator, enhancing GABA-activated currents. nih.gov
TriazolobenzodiazepinesGABAADemonstrated agonist activity at GABAA receptors mediating phasic inhibition. researchgate.net

Potential for Neuroprotective and Cognitive Enhancing Agents

The oxazolo[4,5-b]pyridine scaffold is a promising platform for the development of neuroprotective and cognitive-enhancing agents, primarily through the inhibition of key enzymes implicated in neurodegenerative diseases and neuroinflammation.

Research has shown that piperazine-linked oxazolo[4,5-b]pyridine derivatives are effective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a crucial enzyme in various cellular processes, and its dysregulation is linked to the pathology of neurodegenerative conditions such as Alzheimer's disease. Inhibition of GSK-3β is considered a promising strategy for controlling inflammation in the brain. nih.gov Studies on these oxazolo[4,5-b]pyridine derivatives have demonstrated their potential to attenuate inflammation and suppress the production of pro-inflammatory mediators. nih.gov

Furthermore, the general structural class of pyridinyl-triazoles has been investigated for its neuroprotective effects in models of Parkinson's disease. nih.gov These compounds have shown the ability to reduce the aggregation of alpha-synuclein, a key pathological hallmark of the disease. nih.gov While not directly focused on this compound, this research underscores the potential of related heterocyclic systems to offer neuroprotection. The antioxidant properties of similar thiazolo[4,5-b]pyridine derivatives have also been reported, which can contribute to neuroprotective effects by mitigating oxidative stress, a common factor in neurodegeneration. pensoft.netresearchgate.netnih.gov

Compound ClassTarget/MechanismPotential ApplicationReference
Piperazine-linked oxazolo[4,5-b]pyridinesGSK-3β InhibitionNeuroprotection, Anti-inflammatory nih.gov
Pyridinyl-triazolesα-synuclein aggregation inhibitionNeuroprotection in Parkinson's Disease nih.gov
Thiazolo[4,5-b]pyridine derivativesAntioxidant activityNeuroprotection via reduction of oxidative stress pensoft.netresearchgate.netnih.gov

Emerging Therapeutic Areas and Biological Targets

The versatility of the oxazolo[4,5-b]pyridine scaffold extends to several other promising therapeutic areas, including the development of antithrombotic and antidiabetic agents, as well as the modulation of ion channels.

The development of novel antithrombotic agents is a critical area of research for the prevention and treatment of cardiovascular diseases. While direct evidence for the antithrombotic activity of this compound derivatives is limited, related heterocyclic structures have shown promise. For instance, a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were designed and synthesized as potent antithrombotic agents. nih.gov One derivative, in particular, exhibited very strong inhibitory activity against Factor Xa, a key enzyme in the coagulation cascade, and demonstrated excellent anticoagulant effects in human plasma. nih.gov

Another important target for antithrombotic therapy is the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which plays a central role in platelet aggregation. Research on isoxazolidine (B1194047) derivatives as mimetics of the RGD sequence has led to the discovery of highly potent GPIIb/IIIa antagonists with submicromolar potencies. nih.gov These findings suggest that the broader class of small molecule heterocycles, which includes the oxazolo[4,5-b]pyridine scaffold, holds potential for the development of novel antiplatelet and anticoagulant drugs.

The pursuit of new therapeutic agents for type 2 diabetes and other metabolic disorders is an active area of medicinal chemistry. Heterocyclic compounds have been a source of promising drug candidates. For example, a novel series of beta-amino amides incorporating fused triazolopiperazines was evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.govresearchgate.net One compound from this series, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govCurrent time information in Pasuruan, ID.triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, was identified as a potent and orally active DPP-IV inhibitor. nih.govresearchgate.net

Furthermore, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their in vitro anti-diabetic activities, showing inhibitory effects on the α-amylase enzyme. mdpi.com These studies, while not directly involving this compound, indicate that related pyridine-fused heterocyclic systems are viable scaffolds for the design of new antidiabetic agents.

Ion channels are crucial for a wide range of physiological processes, and their modulation represents a significant therapeutic strategy. While specific research on the ion channel modulation properties of this compound derivatives is not extensively documented, the broader class of oxazolopyridine and related heterocyclic compounds has been investigated in this context. For instance, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been explored as potential anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which can indirectly influence ion channel activity. nih.gov The diverse biological activities of oxazolopyridines suggest that their interaction with various ion channels is a plausible and interesting area for future research.

Applications in Materials Science and Agrochemical Research

Incorporation into Advanced Functional Materials

The oxazolo[4,5-b]pyridine (B1248351) core is a known fluorophore, and derivatives of this structure have been investigated for their fluorescence properties. The introduction of electron-withdrawing and electron-donating groups into the oxazolo[4,5-b]pyridine molecule can influence its ground and excited state dipole moments, leading to fluorescence with a strong charge transfer character. This intrinsic fluorescence is a key feature for the development of advanced functional materials.

While direct studies on the incorporation of 5-Bromooxazolo[4,5-b]pyridin-2-amine into materials are not extensively documented, the known photophysical properties of the parent scaffold suggest its potential use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the oxazolo[4,5-b]pyridine ring system could be harnessed in the emissive layer of OLEDs. The bromo and amino substituents on the molecule could be further modified to tune the emission color and improve quantum efficiency.

Dyes and Pigments: The ability to absorb and emit light makes this compound a candidate for the development of novel dyes. The specific substituents would influence the color and stability of such dyes, making them potentially suitable for various applications, from textiles to advanced optical materials. Pyridine (B92270) derivatives, in general, are utilized in the formulation of dyes. researchgate.net

Further research into the solid-state luminescence and charge transport properties of this compound and its derivatives is warranted to fully realize its potential in materials science.

Exploration in Crop Protection and Agrochemical Formulations

The pyridine nucleus is a fundamental structural motif present in a variety of biologically active compounds, including pesticides. researchgate.net The broader class of azolopyridines has shown promise in agrochemical research. For instance, derivatives of the related thiazolo[4,5-b]pyridine (B1357651) scaffold have been found to exhibit auxin-like herbicidal activity, proving more effective against broadleaf weeds than narrowleaf varieties. datapdf.com Furthermore, patents have been filed for isoxazolo[5,4-b]pyridine (B12869864) derivatives as herbicidal compositions. wipo.int

Given this context, this compound represents a lead structure for the discovery of new agrochemicals. The presence of the bromine atom, a common feature in many pesticides, and the 2-amino-oxazole moiety could contribute to its biological activity.

Table 1: Potential Agrochemical Applications based on Analogous Compounds

Compound ClassObserved Agrochemical ActivityReference
Thiazolo[4,5-b]pyridinesAuxin-like herbicidal activity datapdf.com
Isoxazolo[5,4-b]pyridinesHerbicidal compositions wipo.int

Screening of this compound and its derivatives for herbicidal, fungicidal, and insecticidal properties could lead to the development of new crop protection agents.

Development as Chemical Probes and Ligands for Biosensors

The fluorescent properties of the oxazolo[4,5-b]pyridine scaffold are also highly relevant to the development of chemical probes and biosensors. Fluorescent probes are instrumental in visualizing and quantifying biological molecules and processes.

A notable example from a closely related class of compounds is a thiazolo[4,5-b]pyridine-based fluorescent probe developed for the selective detection of zinc ions. nih.gov This probe demonstrated the ability to form a 1:1 complex with Zn2+, resulting in a significant fluorescence enhancement and a red-shift in the emission wavelength. nih.gov This underscores the potential of the core heterocyclic structure to act as a scaffold for designing selective chemosensors.

The 2-amino and 5-bromo substituents on this compound offer sites for chemical modification, allowing for the attachment of specific recognition elements for various analytes. This could enable the development of tailored fluorescent probes for:

Metal Ion Detection: Similar to the zinc probe, derivatives could be designed to selectively bind to other biologically or environmentally important metal ions.

Anion Sensing: The pyridine nitrogen and the exocyclic amine could potentially interact with anions through hydrogen bonding, forming the basis for anion-selective probes.

Bioimaging: Probes with good cell permeability and biocompatibility could be used for imaging specific analytes within living cells and organisms. nih.gov

Table 2: Properties and Potential Applications in Biosensing

Feature of Oxazolo[4,5-b]pyridine ScaffoldPotential Application
Intrinsic FluorescenceCore of the fluorescent probe
Substitutable PositionsAttachment of recognition moieties for selectivity
Potential for Metal ChelationDevelopment of metal ion sensors

The development of this compound as a chemical probe or ligand for biosensors is a promising area for future research, leveraging the inherent optical properties of its core structure.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For 5-Bromooxazolo[4,5-b]pyridin-2-amine (C₆H₄BrN₃O), HRMS would be used to measure the mass of the molecular ion ([M+H]⁺) with high accuracy (typically to four or five decimal places). The presence of bromine would be distinctly identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.

Hypothetical HRMS Data Table:

Ion Calculated m/z Observed m/z
[M(⁷⁹Br)+H]⁺ 213.9614 Not Available

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the two protons on the pyridine (B92270) ring and the two protons of the amine group. The chemical shifts and coupling constants of the pyridine protons would confirm their relative positions.

¹³C NMR would identify the number of unique carbon atoms in the molecule. The expected spectrum would show six distinct signals corresponding to the six carbon atoms in the fused ring system.

Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of mass spectrometry. This technique would confirm that the peak observed in the chromatogram corresponds to the mass of the target compound, providing a high degree of confidence in its identity and purity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands for symmetric and asymmetric stretching around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹), and C-O stretching of the oxazole (B20620) ring (around 1000-1300 cm⁻¹).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. This analysis would unequivocally confirm the connectivity of the atoms and the planar nature of the fused heterocyclic system.

While the specific experimental data for this compound remains elusive in the public domain, the application of these standard analytical methodologies would be essential for its unequivocal identification and characterization in any research setting.

Q & A

Q. What synthetic routes are optimal for preparing 5-bromooxazolo[4,5-b]pyridin-2-amine, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis : Transition-metal-catalyzed C–H functionalization (e.g., Pd/Cu-mediated coupling) is effective for introducing bromine at the 5-position of oxazolo[4,5-b]pyridine scaffolds. For example, 6-bromo-substituted pyridine derivatives were synthesized via direct arylation using PdCl₂(PPh₃)₂ and CuI in DMF .
  • Characterization : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm bromine placement. For oxazolo systems, characteristic NMR signals include downfield-shifted protons (δ 8.5–9.0 ppm for pyridine protons) and distinct carbonyl peaks in IR (~1700 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : Bromine is electron-withdrawing, which polarizes the oxazole-pyridine system, enhancing electrophilic substitution at the 7-position. Computational studies (DFT) can model charge distribution using software like Gaussian .
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Monitor reactivity via TLC/HPLC and compare with non-brominated analogs (e.g., oxazolo[4,5-b]pyridin-2-amine, CAS 40926-66-7) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for brominated heterocycles across studies?

Methodological Answer:

  • Case Study : While 6-phenylazo-thiazolo[4,5-b]pyridin-2-one showed 3-fold enhanced anticancer activity, brominated imidazo[4,5-b]pyridines (e.g., LY2228820) exhibited kinase inhibition but no direct antitumor effects .
  • Resolution :
    • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
    • Mechanistic Profiling : Compare target engagement (e.g., p38 MAPK inhibition vs. DNA intercalation) using kinase activity assays and Western blotting .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

  • SAR Framework :
    • Core Modifications : Replace oxazole with imidazole (as in ARQ 092) to enhance AKT binding; bromine at C5 may sterically hinder allosteric pockets .
    • Substitution Effects : Introduce methyl or methoxy groups at C7 to improve solubility without compromising potency (test via LogP calculations and pharmacokinetic assays) .
  • Validation : Co-crystallize derivatives with target kinases (e.g., AKT1) for X-ray diffraction studies to validate binding modes .

Q. What analytical techniques differentiate polymorphic forms or hydrate/anhydrate transitions in this compound?

Methodological Answer:

  • Techniques :
    • PXRD : Detect polymorphs by comparing diffraction patterns (e.g., anhydrate vs. monohydrate, as seen in TRK inhibitor formulations) .
    • DSC/TGA : Monitor thermal transitions (e.g., endothermic peaks for hydrate decomposition) .
  • Impact : Hydrate forms may improve solubility but reduce stability—critical for in vivo dosing .

Data Contradiction Analysis

Q. Why do some brominated heterocycles show antitumor activity while others exhibit kinase-specific effects?

Key Evidence :

  • Antitumor Agents : Thiazolo[4,5-b]pyridines with electron-withdrawing groups (e.g., nitro or phenylazo) induce DNA damage, while brominated imidazo derivatives (e.g., LY2228820) target p38 MAPK without direct cytotoxicity .
  • Hypothesis : The oxazole ring’s lower basicity vs. thiazole/imidazole may reduce DNA interaction, favoring kinase inhibition. Test via comet assay (DNA damage) and kinase profiling .

Experimental Design Tables

Q. Table 1. Comparative Reactivity of Halogenated Oxazolo/Imidazo Pyridines

CompoundHalogen PositionReaction Yield (%)Key ApplicationReference
This compoundC562Kinase inhibitor precursor
6-Bromoimidazo[4,5-b]pyridin-2-amineC678Anticancer candidate

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget (IC₅₀)Antitumor IC₅₀ (μM)Selectivity Index (SI)
5-Bromooxazolo derivativep38 MAPK (17 nM)>1005.8 (vs. AKT)
6-Phenylazo-thiazolo analogDNA (1.2 μM)0.4512.1 (vs. kinases)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.